5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide
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Description
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H16BrNO3S and its molecular weight is 322.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound might participate in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s bioavailability might be influenced by its participation in the sm coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of the compound might be influenced by the reaction conditions of the SM coupling reaction . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound might exhibit high stability and efficacy under a variety of environmental conditions.
Biological Activity
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide, with the CAS number 1396880-05-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆BrNO₃S |
Molecular Weight | 322.22 g/mol |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination and amide formation. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using methods such as Suzuki-Miyaura cross-coupling, which has been shown to yield high purity and efficiency in similar furan derivatives .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of furan-based carboxamides. For instance, related compounds have demonstrated significant antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Furan derivatives are increasingly recognized for their anticancer properties. A study on structurally similar compounds showed that modifications at the furan ring can enhance cytotoxicity against various cancer cell lines, including MCF-7 and Hep-2. The IC50 values for these compounds ranged from 3.25 µM to 42.30 µM, indicating promising therapeutic potential .
Study 1: Antibacterial Efficacy
In a comparative study, a series of furan derivatives were tested for their antibacterial efficacy. The compound exhibited notable activity against E. cloacae with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Study 2: Anticancer Screening
A screening of various furan derivatives revealed that those with bromine substitutions showed enhanced activity against cancer cell lines. Specifically, the compound's structural features were linked to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
Research indicates that the presence of halogen substituents (like bromine) on the furan ring contributes positively to biological activity. The hydroxyl group at the 2-position is also crucial for enhancing solubility and bioavailability, which are essential for therapeutic efficacy .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in bacterial resistance and cancer progression. These studies suggest that the compound can effectively bind to active sites, inhibiting target enzymes critical for bacterial survival and tumor growth .
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(15,5-6-17-2)7-13-10(14)8-3-4-9(12)16-8/h3-4,15H,5-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOEDLLOCDTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=C(O1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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